Benzo[d]oxazol-6-ylmethanol
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Overview
Description
Benzo[d]oxazol-6-ylmethanol is a chemical compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a benzoxazole ring fused with a methanol group at the 6th position, making it a unique structure with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzo[d]oxazol-6-carboxylic acid or Benzo[d]oxazol-6-aldehyde.
Reduction: Dihydrothis compound.
Substitution: Benzo[d]oxazol-6-ylmethyl ethers or esters.
Scientific Research Applications
Benzo[d]oxazol-6-ylmethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-6-ylmethanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in its anticancer activity, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Benzo[d]oxazol-6-ylmethanol can be compared with other benzoxazole derivatives, such as:
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-(4-Chlorophenyl)benzo[d]oxazole: Investigated for its anticancer potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
1,3-benzoxazol-6-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-3,5,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIGJJQUMRBQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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